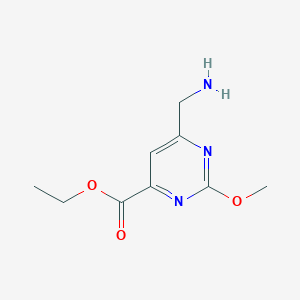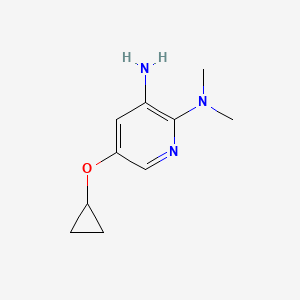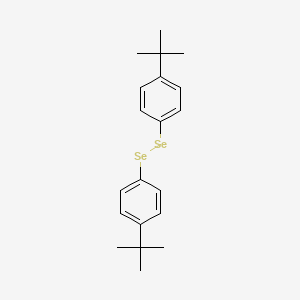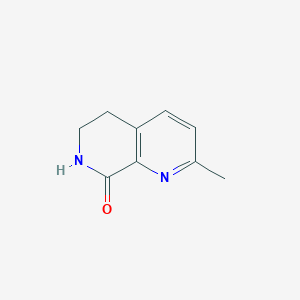
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of reagents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthyridine derivatives, while reduction can produce dihydro or tetrahydro compounds
Scientific Research Applications
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,7-naphthyridin-8(5H)-one: Similar structure but lacks the dihydro component.
6,7-Dihydro-1,7-naphthyridin-8(5H)-one: Lacks the methyl group at the 2-position.
1,7-Naphthyridin-8(5H)-one: Lacks both the methyl group and the dihydro component.
Uniqueness
2-Methyl-6,7-dihydro-1,7-naphthyridin-8(5H)-one is unique due to the presence of both the methyl group and the dihydro component, which confer distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall potential in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1393568-33-6 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-4-5-10-9(12)8(7)11-6/h2-3H,4-5H2,1H3,(H,10,12) |
InChI Key |
TWBUBCNYILZXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
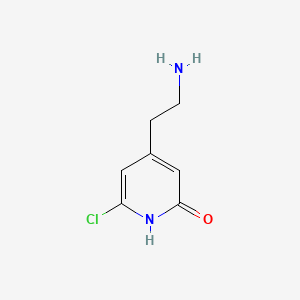
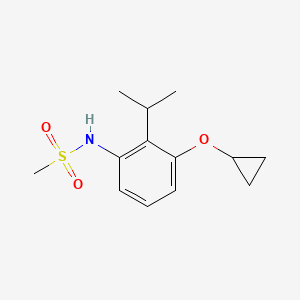
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
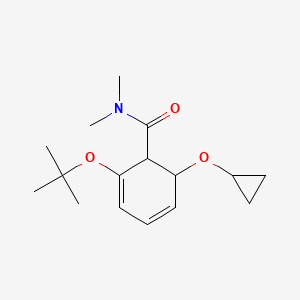



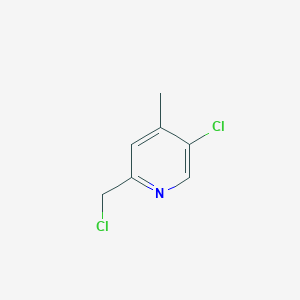
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
